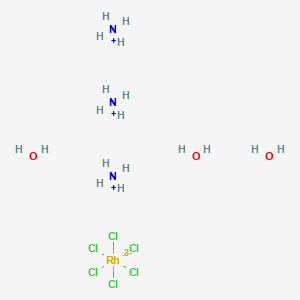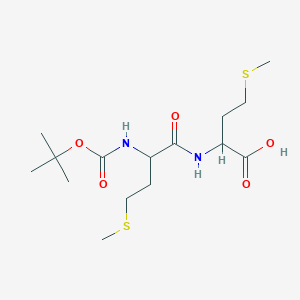
Boc-met-met-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-met-met-OH, also known as N-α-t.-Boc-L-methionine, is a compound that contains a butoxycarbonyl (Boc) protecting group and methionine in its structure. It is commonly used in peptide synthesis as a building block for introducing methionine amino-acid residues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-met-met-OH typically involves multiple steps. One common method starts with L-methionine, which reacts with an activator of butoxycarbonyl acid, such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under specific conditions to form the Boc-protected methionine . The protecting group can be removed under appropriate conditions to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-met-met-OH undergoes various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT) are employed.
Substitution: TFA is frequently used to remove the Boc protecting group.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Deprotected methionine.
Wissenschaftliche Forschungsanwendungen
Boc-met-met-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in solid-phase peptide synthesis (SPPS) to introduce methionine residues.
Biology: Employed in the synthesis of peptides and proteins for studying biological processes.
Wirkmechanismus
The mechanism of action of Boc-met-met-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under acidic conditions, allowing the methionine residue to participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Met(O)-OH: Contains a Boc protecting group and methionine sulfoxide.
Boc-D-Met-OH: A derivative of methionine with a Boc protecting group.
Boc-L-methionine: Another Boc-protected methionine compound.
Uniqueness
Boc-met-met-OH is unique due to its specific structure and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis. Its stability and reactivity under controlled conditions make it a valuable tool in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHRCYXNJACEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

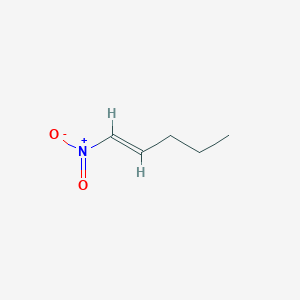
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
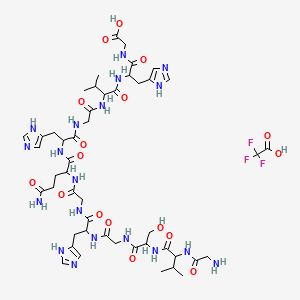
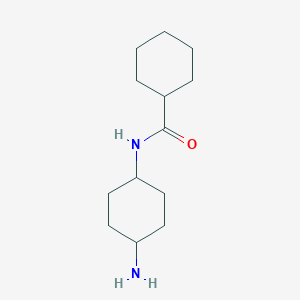
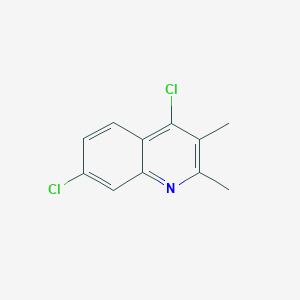




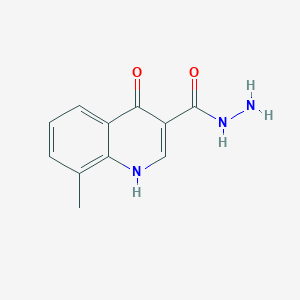
![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
